

Physical and chemical properties of Ethyl Tetradecanoate-d27

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Compound of Interest

Compound Name: Ethyl Tetradecanoate-d27

Cat. No.: B1430218

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An In-depth Technical Guide to Ethyl Tetradecanoate-d27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl Tetradecanoate-d27**, a deuterated form of ethyl myristate. This isotopically labeled compound serves as a valuable tool in metabolic research, particularly as an internal standard for quantitative analysis.

Core Physical and Chemical Properties

Ethyl Tetradecanoate-d27 is a saturated fatty acid ethyl ester where 27 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart and other related fatty acids. While extensive experimental data for the deuterated form is not readily available, the physical properties are expected to be very similar to the non-deuterated Ethyl Tetradecanoate.



Property	Value (Ethyl Tetradecanoate- d27)	Value (Ethyl Tetradecanoate)	Reference
Molecular Formula	C16H5D27O2	C16H32O2	[1]
Molecular Weight	283.59 g/mol	256.42 g/mol	[1]
CAS Number	1113009-11-2	124-06-1	
Appearance	Colorless liquid (inferred)	Colorless to light yellow liquid	[2]
Melting Point	Not specified; expected to be similar to non-deuterated form	11-12 °C	[2]
Boiling Point	Not specified; expected to be similar to non-deuterated form	178-180 °C at 12 mm Hg	[2]
Density	Not specified; expected to be similar to non-deuterated form	0.86 g/mL at 25 °C	[2]
Solubility	Insoluble in water; Soluble in ethanol and ether (inferred)	Insoluble in water; Soluble in ethanol, slightly soluble in ether	[2]
Refractive Index	Not specified; expected to be similar to non-deuterated form	n20/D 1.436	[2]

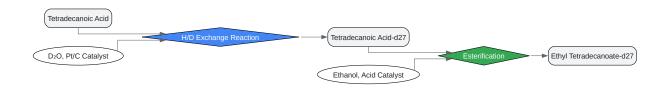
Synthesis of Ethyl Tetradecanoate-d27



The synthesis of **Ethyl Tetradecanoate-d27** typically involves a two-step process. The first step is the deuteration of the precursor, tetradecanoic acid (myristic acid), followed by the esterification of the deuterated acid.

A common method for deuterating fatty acids is through a metal-catalyzed hydrogen-deuterium (H/D) exchange reaction. This process utilizes deuterium oxide (D₂O) as the deuterium source and a platinum catalyst. The fatty acid is subjected to H/D exchange multiple times to achieve a high level of deuterium incorporation.

Following deuteration, the resulting tetradecanoic acid-d27 is esterified with ethanol to produce **Ethyl Tetradecanoate-d27**. This can be achieved through standard esterification methods, such as Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of an acid catalyst.



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Synthesis workflow for Ethyl Tetradecanoate-d27.

Experimental Protocols

Ethyl Tetradecanoate-d27 is primarily used as an internal standard in the quantitative analysis of fatty acid ethyl esters (FAEEs) and other lipids by gas chromatography-mass spectrometry (GC-MS). Below is a detailed protocol for its application.

Quantitative Analysis of Fatty Acid Ethyl Esters using GC-MS

Foundational & Exploratory





This protocol outlines the steps for the extraction, derivatization, and analysis of fatty acid ethyl esters from a biological matrix using **Ethyl Tetradecanoate-d27** as an internal standard.

- 1. Sample Preparation and Lipid Extraction:
- To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate),
 add a precise amount of Ethyl Tetradecanoate-d27 solution in a suitable organic solvent.
- Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
- Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.
- Carefully collect the lower organic phase containing the lipids.
- 2. Derivatization to Fatty Acid Methyl Esters (FAMEs) (if analyzing total fatty acids):
- Note: This step is for the analysis of total fatty acids, where all fatty acids are converted to their methyl esters for improved volatility in GC. If analyzing endogenous FAEEs, this step is omitted.
- Evaporate the solvent from the lipid extract under a stream of nitrogen.
- Add a solution of boron trifluoride (BF₃) in methanol (e.g., 14% w/v) to the dried lipid residue.
- Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete transesterification of fatty acids to FAMEs.
- After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.
- Collect the upper hexane layer containing the FAMEs and the internal standard.
- 3. GC-MS Analysis:
- Inject an aliquot of the final extract into a GC-MS system.
- Gas Chromatography (GC) Conditions:

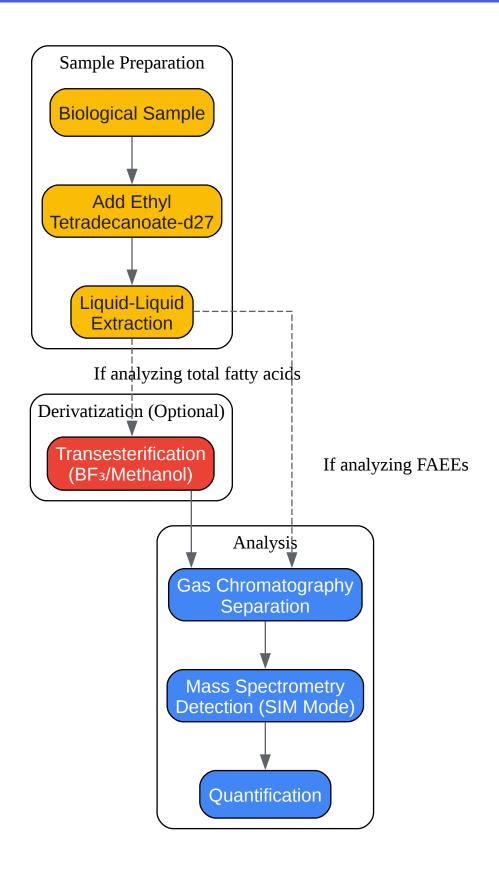
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- o Column: A polar capillary column suitable for FAME analysis (e.g., CP-Sil 88).
- Injector Temperature: Typically 250°C.
- Oven Temperature Program: A gradient program starting at a lower temperature and ramping up to a higher temperature to separate the different fatty acid esters.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
 - Ions to Monitor:
 - For **Ethyl Tetradecanoate-d27** (internal standard): Monitor characteristic fragment ions, such as m/z 88 and 101, which are specific to ethyl esters.[3][4]
 - For the target analytes (endogenous FAEEs or FAMEs): Monitor their respective characteristic fragment ions.





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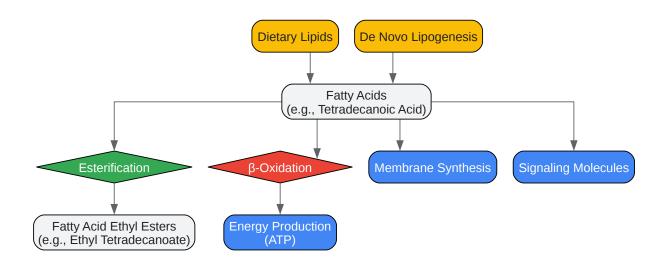
Experimental workflow for GC-MS analysis.



Role in Research and Drug Development

Ethyl Tetradecanoate-d27's primary role in research and drug development is as a highly reliable internal standard for the quantification of lipids. In metabolic studies, accurate measurement of changes in fatty acid profiles is crucial for understanding disease states and the effects of therapeutic interventions. The use of a stable isotope-labeled internal standard like **Ethyl Tetradecanoate-d27** corrects for variability in sample preparation and instrument response, leading to more accurate and reproducible data.

While Ethyl Tetradecanoate itself is a naturally occurring fatty acid ester involved in lipid metabolism, the deuterated form is not expected to have a direct signaling role. Its value lies in its ability to trace and quantify its non-deuterated counterpart and other related lipids that are involved in various signaling pathways. For instance, alterations in fatty acid metabolism are implicated in diseases such as metabolic syndrome, cardiovascular disease, and cancer.



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Generalized fatty acid metabolism pathway.



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